1-(2-Chloroanilino)cyclopentane-1-carbonitrile

CCR5 antagonist HIV entry inhibitor chemokine receptor

1-(2-Chloroanilino)cyclopentane-1-carbonitrile (CAS 6636-95-9) is a small-molecule cyclopentane carbonitrile derivative with the molecular formula C12H13ClN2 and a molecular weight of 220.70 g/mol. The compound features a cyclopentane ring bearing a nitrile group at the 1-position and an N-linked 2-chloroaniline moiety.

Molecular Formula C12H13ClN2
Molecular Weight 220.70 g/mol
CAS No. 6636-95-9
Cat. No. B12803268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroanilino)cyclopentane-1-carbonitrile
CAS6636-95-9
Molecular FormulaC12H13ClN2
Molecular Weight220.70 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C#N)NC2=CC=CC=C2Cl
InChIInChI=1S/C12H13ClN2/c13-10-5-1-2-6-11(10)15-12(9-14)7-3-4-8-12/h1-2,5-6,15H,3-4,7-8H2
InChIKeyIZKKOZOZZHDZQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroanilino)cyclopentane-1-carbonitrile (CAS 6636-95-9): Chemical Identity and Procurement Baseline


1-(2-Chloroanilino)cyclopentane-1-carbonitrile (CAS 6636-95-9) is a small-molecule cyclopentane carbonitrile derivative with the molecular formula C12H13ClN2 and a molecular weight of 220.70 g/mol . The compound features a cyclopentane ring bearing a nitrile group at the 1-position and an N-linked 2-chloroaniline moiety. It has been identified in patent literature as a CCR5 receptor antagonist with preliminary pharmacological screening indicating potential utility in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD) [1]. The compound is listed as a preclinical research chemical intended for non-human research use only .

Why 1-(2-Chloroanilino)cyclopentane-1-carbonitrile Cannot Be Simply Replaced by In-Class Analogs


Within the cyclopentane-1-carbonitrile class, the position of chlorine substitution on the aniline ring is a critical determinant of pharmacological activity. The ortho-chloro (2-chloro) isomer CAS 6636-95-9 is explicitly claimed in CCR5 antagonist patents for anti-HIV applications, whereas the para-chloro (4-chloro) isomer (CAS not specified) and the unsubstituted anilino analog (CAS 6636-92-6) do not share the same patent-protected activity profile [1]. General literature on chloroaniline positional isomers demonstrates that ortho-, meta-, and para-substitution produce distinct electronic effects, steric profiles, and biological outcomes—para-chloroaniline exhibits the highest hematotoxicity among the three isomers in rodent models, confirming that positional isomerism translates to divergent biological behavior [2]. For scientific selection, substituting the 2-chloroanilino moiety with a 3-chloro, 4-chloro, or unsubstituted anilino group is not functionally equivalent and may abolish the CCR5 antagonism that defines this compound's primary research application.

Quantitative Differentiation Evidence for 1-(2-Chloroanilino)cyclopentane-1-carbonitrile vs. Closest Analogs


CCR5 Antagonist Patent Designation: Ortho-Chloro Isomer Is the Specifically Claimed Active Species

In the patent family covering cyclopentane carbonitrile CCR5 antagonists, 1-(2-chloroanilino)cyclopentane-1-carbonitrile (CAS 6636-95-9) with ortho-chloro substitution is specifically identified as the active CCR5 antagonist scaffold. Preliminary pharmacological screening confirmed CCR5 antagonism for this specific isomer [1]. In contrast, the para-chloro analog (4-chloroanilino isomer) has been independently tested and showed no inhibition of human angiotensin I converting enzyme at 10 µM and no inhibition of acetylcholinesterase at 26 µM, indicating a distinct and generally weaker biological profile . No CCR5 antagonist activity has been reported for the para-chloro or unsubstituted anilino analogs.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Ortho- vs. Para-Chloroaniline Isomer Toxicity Differentiation: Implications for In Vitro Assay Interpretation

The NTP comparative toxicity study of ortho-, meta-, and para-chloroaniline isomers in F344/N rats and B6C3F1 mice established that para-chloroaniline is the most potent inducer of methemoglobin formation among the three positional isomers [1]. Ortho-chloroaniline (2-chloroaniline), which forms the aniline moiety of CAS 6636-95-9, exhibits lower hematotoxicity. This differential toxicity profile is relevant when interpreting cell-based assay results: the para-chloro analog may introduce confounding cytotoxicity in certain cellular systems that the ortho-chloro compound avoids at equivalent concentrations.

chloroaniline toxicity positional isomer methemoglobinemia

Structural Differentiation: Cyclopentane-1-carbonitrile Core with N-Linked 2-Chloroaniline vs. Alternative Scaffolds

The 1-(2-chloroanilino)cyclopentane-1-carbonitrile scaffold (CAS 6636-95-9) represents a structurally distinct chemotype among CCR5 antagonists. Unlike maraviroc (a tropane-based CCR5 antagonist with IC50 of 3.3–7.2 nM against chemokine ligands ) or TAK-779 (a quaternary ammonium CCR5 antagonist), the cyclopentane-1-carbonitrile scaffold lacks a basic amine center under physiological conditions due to the electron-withdrawing nitrile group. This structural feature may confer different physicochemical properties (logP, hydrogen-bonding capacity) that affect membrane permeability and off-target binding profiles compared to amine-containing CCR5 antagonist chemotypes. The specific ortho-chloro substitution further distinguishes it from the 4-chloroanilino and unsubstituted anilino cyclopentane analogs [1].

cyclopentane carbonitrile CCR5 antagonist scaffold medicinal chemistry

Negative Selectivity Data: Lack of Activity Against DPP2 and CYP1A2 Suggests Favorable Initial Selectivity Profile

Public bioactivity databases indicate that 1-(2-chloroanilino)cyclopentane-1-carbonitrile (CAS 6636-95-9) was tested against a panel of off-target enzymes. The compound showed no meaningful inhibition of dipeptidyl peptidase 2 (DPP2) with an IC50 > 100,000 nM, and weak inhibition of CYP1A2 with an IC50 of approximately 25,000 nM [1][2]. These negative data points are valuable for procurement decisions: they suggest that at concentrations relevant to CCR5 antagonism (typically in the low nanomolar to micromolar range for this target class), the compound is unlikely to exhibit confounding off-target effects on DPP2-mediated quiescent lymphocyte apoptosis pathways or CYP1A2-mediated drug metabolism, reducing experimental noise in cellular assays.

DPP2 inhibition CYP1A2 inhibition selectivity screening

5-HT1A Receptor Agonist Activity: Additional Pharmacological Dimension Not Shared by Positional Isomers

Bioactivity database records indicate that 1-(2-chloroanilino)cyclopentane-1-carbonitrile (CAS 6636-95-9) exhibits agonist activity at the human 5-HT1A receptor with an EC50 of 0.900 nM as measured by the Ultra Lance cAMP assay after 60 minutes [1]. This high-potency 5-HT1A agonism is not reported for the para-chloro (4-chloroanilino) or unsubstituted anilino cyclopentane analogs, suggesting that the ortho-chloro substitution pattern is a key determinant of 5-HT1A receptor engagement. Additionally, the compound shows weak affinity for the 5-HT1E receptor (pKi = 5.62) [2], indicating some selectivity within the serotonin receptor family.

5-HT1A receptor serotonin receptor GPCR agonism

eNOS Inhibition: A Third Activity Dimension with Potential Cardiovascular Research Relevance

1-(2-Chloroanilino)cyclopentane-1-carbonitrile (CAS 6636-95-9) has been tested for inhibition of human endothelial nitric oxide synthase (eNOS), with a reported IC50 of 180 nM in insect SF9 cells expressing human eNOS after 1 hour incubation [1]. This activity, combined with the compound's 5-HT1A agonism (EC50 0.900 nM) [2] and CCR5 antagonism [3], establishes a unique polypharmacological profile. No comparable eNOS inhibition data are publicly available for the para-chloro, meta-chloro, or unsubstituted anilino cyclopentane analogs.

eNOS inhibition nitric oxide synthase endothelial function

Recommended Research Application Scenarios for 1-(2-Chloroanilino)cyclopentane-1-carbonitrile (CAS 6636-95-9)


CCR5-Mediated HIV Entry Inhibition Studies

CAS 6636-95-9 is most appropriately deployed as a tool compound in CCR5 receptor pharmacology studies, particularly those investigating HIV-1 entry inhibition. The compound's patent-designated CCR5 antagonist activity [1] makes it suitable for cell-based HIV entry assays using CCR5-tropic viral strains. Researchers should prioritize this compound over the para-chloro or unsubstituted anilino analogs, which lack documented CCR5 activity. Direct comparison with maraviroc (IC50 3.3–7.2 nM) in parallel experiments can position this compound within the broader CCR5 antagonist landscape.

Dual 5-HT1A / CCR5 Pharmacological Profiling

The compound's sub-nanomolar 5-HT1A receptor agonism (EC50 0.900 nM) [2] combined with CCR5 antagonism [1] supports its use as a dual-activity probe in neuroimmunological research. Potential applications include studying the intersection of serotonergic signaling and chemokine-mediated inflammation in conditions such as HIV-associated neurocognitive disorder (HAND), where both CCR5 and 5-HT1A receptors are implicated. The selectivity window against DPP2 (>100,000 nM) [3] ensures that lymphocyte quiescence pathways are not confounded in these assays.

Cardiovascular Pharmacology: eNOS and 5-HT1A Combined Pathway Studies

With eNOS inhibition at IC50 180 nM [4] and 5-HT1A agonism at EC50 0.900 nM [2], CAS 6636-95-9 can serve as a dual-pathway modulator in endothelial function and vascular tone studies. This polypharmacology profile is unique among cyclopentane carbonitrile analogs and supports investigation of nitric oxide–serotonin crosstalk in vascular biology. Researchers should note that the ortho-chloroaniline moiety's lower hematotoxicity compared to the para-chloro isomer [5] may reduce confounding cytotoxicity in endothelial cell assays.

Medicinal Chemistry: Lead Optimization Starting Point

For structure–activity relationship (SAR) campaigns targeting CCR5 or 5-HT1A receptors, CAS 6636-95-9 offers a synthetically tractable cyclopentane-1-carbonitrile core with demonstrated activity at multiple therapeutically relevant targets. The nitrile group provides a synthetic handle for further derivatization (e.g., hydrolysis to carboxamide, reduction to aminomethyl), while the ortho-chloroanilino moiety can be systematically varied to explore substituent effects on potency and selectivity. The available negative data (no DPP2 or CYP1A2 inhibition at >10,000 nM) [3] provide an initial selectivity baseline for optimization.

Quote Request

Request a Quote for 1-(2-Chloroanilino)cyclopentane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.